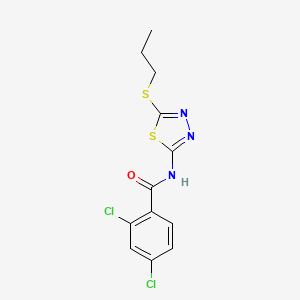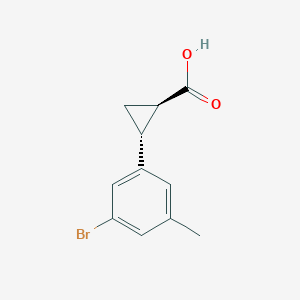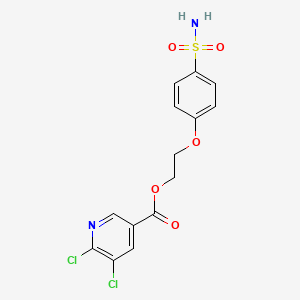
(E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzoic acid is an organic compound with the formula Cl2C6H3CO2H. It is one of the several isomers of dichlorobenzoic acid .
Physical and Chemical Properties The molecular weight of 2,4-Dichlorobenzoic acid is 191.01. It has a melting point of 157-160 °C (lit.). It is soluble in ethanol: 1 g can be dissolved in 10 mL of ethanol to give a clear, colorless solution .
Applications 2,4-Dichlorobenzoic acid has been used in solid-phase extraction and gas chromatographic determination of polar acidic herbicides in surface water. It has also been used as a reagent during the synthesis of pyrimido [2′,1′:2,3]thiazolo [4,5- b ]quinoxaline derivatives. Additionally, it has been used as a starting reagent during the synthesis of 1- (substituted)-1,4-dihydro-6-nitro-4-oxo-7- (sub-secondary amino)-quinoline-3-carboxylic acids .
Safety Information The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Aplicaciones Científicas De Investigación
Environmental and Agricultural Impact Studies
Herbicide Toxicity and Environmental Concerns : Research on 2,4-dichlorophenoxyacetic acid (a compound related to the query) has advanced rapidly, focusing on its toxicity, mutagenicity, and environmental impact. Studies have highlighted the need for assessing occupational risks, neurotoxicity, resistance or tolerance in non-target species, and degradation pathways in aquatic environments. This research underscores the significance of understanding the ecological consequences of herbicide usage and exploring safer alternatives or mitigation strategies (Zuanazzi, Ghisi, & Oliveira, 2020).
Phytoremediation Enhancements with Bacterial Endophytes : Innovations in phytoremediation techniques include the use of bacterial endophytes that degrade 2,4-dichlorophenoxyacetic acid, demonstrating an enhanced capacity for removing the herbicide from contaminated soil and preventing accumulation in plant tissues. This approach offers a promising method for reducing environmental pollution caused by herbicides and improving the efficacy of phytoremediation projects (Germaine et al., 2006).
Biochemical Research and Applications
Allosteric Modifiers of Hemoglobin : Research into novel compounds capable of altering hemoglobin's oxygen affinity has identified certain derivatives as potent allosteric effectors. This discovery could have implications for treating conditions related to depleted oxygen supply, such as ischemia and stroke, and in applications like blood storage and substitutes. It showcases the potential of chemical modifications in therapeutic development and the broader field of medicinal chemistry (Randad et al., 1991).
Mechanism of Amide Formation for Bioconjugation : Understanding the biochemical mechanisms underlying the formation of amide bonds in aqueous media has significant implications for bioconjugation strategies. This research provides insights into optimizing conditions for efficient bioconjugation reactions, crucial for developing drug-delivery systems, biomaterials, and other biotechnological applications (Nakajima & Ikada, 1995).
Propiedades
IUPAC Name |
(E)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-11-6-7-12(13(18)9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-9H,(H,19,20)(H,21,22)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFFTEXFFCCNBF-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,4-dichlorobenzamido)-3-phenylacrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-difluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B2783847.png)


![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-3-phenoxypropanamide](/img/structure/B2783852.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2783854.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2783856.png)

![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)




